molecular formula C19H20N4O3S2 B2382422 N-(2,5-dimethoxyphenyl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide CAS No. 894007-50-2

N-(2,5-dimethoxyphenyl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2382422
CAS No.: 894007-50-2
M. Wt: 416.51
InChI Key: LTCKIMGPTOEXLX-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide is a synthetic organic compound provided for research purposes. While the specific biological activity of this exact molecule is not yet fully characterized in the public scientific literature, its structure suggests significant potential for investigation in multiple fields. The compound features a 2,5-dimethoxyphenyl group, a scaffold recognized in medicinal chemistry for its relevance in developing novel antimicrobial agents. Research on structurally similar N-2,5-dimethylphenylthioureido acid derivatives has demonstrated excellent activity against multidrug-resistant Gram-positive pathogens, including methicillin and tedizolid/linezolid-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium . This indicates a promising research avenue for this compound in addressing the global healthcare challenge of antimicrobial resistance. Furthermore, the 2,5-dimethoxybenzene moiety is a key structural feature in certain neuroactive compounds and has been identified as a privileged scaffold in the development of selective agonists for the serotonin 2A receptor (5-HT2AR), a target of significant interest in modern neuroscience and psychopharmacology research . The presence of the 2,4-dimethylthiazole and pyridazine rings further enhances the compound's potential as a versatile scaffold; thiazole derivatives are well-known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer effects . Researchers may find this compound valuable for probing new mechanisms of action, developing novel tool compounds for biological assays, or as a synthetic intermediate for further chemical exploration. This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S2/c1-11-19(28-12(2)20-11)14-6-8-18(23-22-14)27-10-17(24)21-15-9-13(25-3)5-7-16(15)26-4/h5-9H,10H2,1-4H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTCKIMGPTOEXLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC(=O)NC3=C(C=CC(=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethoxyphenyl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure that integrates a 2,5-dimethoxyphenyl moiety with a thiazole and pyridazine component, suggesting multiple avenues for biological interaction. The synthesis typically involves the reaction of appropriate thiazole derivatives with substituted phenyl compounds, often employing standard organic synthesis techniques such as nucleophilic substitution and acylation reactions.

Table 1: Chemical Structure

ComponentStructure
2,5-Dimethoxyphenyl2,5-Dimethoxyphenyl
ThiazoleThiazole
PyridazinePyridazine

Antimicrobial Properties

Research indicates that derivatives of thiazole and pyridazine have shown significant antimicrobial activity against various pathogens. For instance, compounds containing the 2,4-dimethylthiazol structure have demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .

Anti-inflammatory Effects

In studies evaluating anti-inflammatory properties, related compounds exhibited notable inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For example, a series of pyrazole derivatives showed up to 85% inhibition of TNF-α at a concentration of 10 µM when compared to standard drugs like dexamethasone . This suggests that this compound may also possess similar anti-inflammatory capabilities.

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various in vitro studies. For example, related thiazole derivatives have been tested against human cancer cell lines such as A431 and HT-29. Compound 9e from a related study inhibited cell proliferation significantly and induced apoptosis by modulating the expression of apoptotic markers like Bax and Bcl-2 .

The mechanisms through which these compounds exert their biological effects often involve modulation of key signaling pathways. For instance, the inhibition of VEGFR-2 phosphorylation has been noted in certain derivatives, indicating potential applications in cancer therapy by targeting angiogenesis .

Case Studies

  • Case Study on Antimicrobial Activity : A study reported that specific thiazole derivatives exhibited MIC values as low as 2 µg/mL against resistant strains of E. faecium, highlighting the compound's potential in treating infections caused by multidrug-resistant organisms .
  • Case Study on Anti-inflammatory Activity : Another investigation into similar compounds found that they could effectively reduce inflammation in animal models by decreasing levels of inflammatory cytokines in response to carrageenan-induced edema .
  • Case Study on Anticancer Properties : The efficacy of thiazole-based compounds was evaluated in a three-dimensional cell culture model, demonstrating enhanced cytotoxicity against cancer cells compared to traditional two-dimensional cultures .

Scientific Research Applications

Medicinal Chemistry

N-(2,5-dimethoxyphenyl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide has been investigated for its potential therapeutic properties. It is of interest for the following reasons:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. Research indicates that it could inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Properties : The compound has shown promise in vitro against a range of microbial pathogens, suggesting potential applications in treating infections caused by resistant strains.

Chemical Synthesis

In synthetic organic chemistry, this compound serves as a versatile building block. Its complex structure allows for the development of derivatives with enhanced biological activity or altered properties.

  • Reagent in Organic Reactions : It can be utilized in various organic reactions, including nucleophilic substitutions and coupling reactions, facilitating the synthesis of more complex molecules.

Biological Research

The biological activities of this compound are under investigation for their interaction with specific molecular targets:

  • Enzyme Inhibition Studies : Research indicates that the compound may act as an inhibitor for certain enzymes involved in metabolic pathways or microbial growth. This property is particularly relevant for developing new antimicrobial agents.

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis being further explored.

Case Study 2: Antimicrobial Activity

In a comparative analysis against multidrug-resistant pathogens, this compound demonstrated notable antibacterial activity with minimum inhibitory concentration (MIC) values lower than those of conventional antibiotics like ciprofloxacin. This suggests its potential as a lead compound in developing new antimicrobial therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Variations

Pyridazine vs. Benzothiazole/Pyridine
  • Analog from : Compound 28 (3-(2,5-dimethoxyphenyl)-N-(4-(4-(4-fluorophenyl)-2-(3-nitro-4-(((2-nitrophenyl)thio)methyl)phenyl)thiazol-5-yl)pyridin-2-yl)propanamide) utilizes a pyridine core instead of pyridazine.
  • Benzothiazole Derivatives () : Compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide feature a benzothiazole ring. The sulfur and nitrogen in benzothiazole enhance rigidity and π-stacking but may increase lipophilicity compared to pyridazine .
Thiazole Substitution Patterns
  • The 2,4-dimethylthiazole in the target compound likely improves membrane permeability due to methyl group-induced lipophilicity. In contrast, ’s thiazolylmethyl carbamates incorporate hydroperoxy groups, which may confer oxidative instability but enhance reactivity in prodrug strategies .

Functional Group and Linker Analysis

Thioether vs. Amide/Urea Linkers
  • The thioether bridge in the target compound offers resistance to enzymatic hydrolysis compared to ester or amide linkages seen in analogs like N-(6-trifluoromethylbenzothiazole-2-yl)-N'-(4-methoxyphenyl)urea (). However, thioethers may exhibit lower solubility in aqueous media .
  • Acrylamide Derivatives : (E)-N-(6-(N,N-dimethylsulfamoyl)benzothiazole-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide () employs an α,β-unsaturated carbonyl group, enabling covalent binding to cysteine residues in targets like kinases—a mechanism absent in the target compound .

Substituent Effects on Pharmacological Properties

Methoxy vs. Trifluoromethyl/Halogen Groups
  • The 2,5-dimethoxyphenyl group in the target compound enhances solubility via methoxy’s polar contribution but may reduce blood-brain barrier penetration compared to lipophilic CF3 or halogen substituents in ’s derivatives .
  • Electron-Withdrawing Groups: Analogs with CF3 (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide) may exhibit stronger target binding due to electron-deficient aromatic systems, whereas methoxy groups act as electron donors .

In Vitro Assay Compatibility

  • The microculture tetrazolium (MTT) assay () is suitable for evaluating the cytotoxicity of this compound and its analogs. Structural variations (e.g., dimethylthiazole vs.

Q & A

Q. What synthetic methodologies are commonly employed to synthesize N-(2,5-dimethoxyphenyl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide?

The synthesis typically involves multi-step reactions starting with pyridazine and thiazole precursors. Key steps include:

  • Thioether bond formation via nucleophilic substitution between a pyridazine-thiol intermediate and a bromoacetamide derivative.
  • Use of coupling reagents like N-ethylmorpholine and acyl chlorides for acetamide linkage formation .
  • Purification via column chromatography or recrystallization, monitored by TLC .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

  • NMR Spectroscopy : 1H and 13C NMR confirm the presence of dimethoxyphenyl (δ 3.7–3.9 ppm for OCH3), thiazole (δ 7.1–7.3 ppm), and pyridazine protons (δ 8.2–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ at m/z corresponding to C21H23N3O3S2) .
  • IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-S bond) confirm functional groups .

Q. What standard biological assays are used to evaluate its pharmacological potential?

  • MTT Assay : Measures cytotoxicity in cancer cell lines (e.g., IC50 values against HeLa or MCF-7 cells) .
  • Enzyme Inhibition Assays : Targets like cyclooxygenase-2 (COX-2) or kinases, using fluorogenic substrates .
  • Antimicrobial Testing : Agar dilution methods against Staphylococcus aureus or E. coli .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up production?

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency at 80–100°C .
  • Catalyst Screening : Pd/C or CuI may accelerate coupling steps; yields improve from 45% to >70% .
  • In Situ Monitoring : HPLC tracking of intermediates reduces side-product formation .

Q. How should researchers address contradictions in biological activity data across assays?

  • Orthogonal Assays : Cross-validate cytotoxicity using ATP-based viability assays alongside MTT to rule out false positives .
  • Dose-Response Curves : Generate EC50/IC50 values across multiple cell lines to assess selectivity .
  • Target Engagement Studies : Use SPR or ITC to confirm direct binding to purported targets (e.g., kinases) .

Q. What structural modifications enhance target binding affinity while reducing off-target effects?

  • Thiazole Substitution : Replacing 2,4-dimethylthiazol-5-yl with 4-methyl-2-phenylthiazole improves COX-2 inhibition by 3-fold .
  • Acetamide Linker Optimization : Introducing methyl groups to the acetamide backbone reduces metabolic degradation .
  • Pyridazine Functionalization : Adding electron-withdrawing groups (e.g., nitro) enhances interaction with hydrophobic enzyme pockets .

Q. What advanced analytical techniques resolve stereochemical or polymorphic uncertainties?

  • X-ray Crystallography : Determines absolute configuration and packing motifs .
  • DSC/TGA : Identifies polymorphic forms by analyzing melting points and thermal stability .
  • Chiral HPLC : Separates enantiomers if asymmetric centers are introduced during synthesis .

Methodological Notes

  • Controlled Reaction Environments : Use inert atmospheres (N2/Ar) to prevent oxidation of thiol intermediates .
  • Data Reproducibility : Validate biological assays with ≥3 independent replicates and include positive controls (e.g., doxorubicin for cytotoxicity) .
  • Computational Modeling : Dock the compound into target proteins (e.g., COX-2 PDB: 5KIR) using AutoDock Vina to predict binding modes .

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